3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide

Metabolic stability Cytochrome P450 O-dealkylation

3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide is a fluorinated heterocyclic building block that integrates four structural features into a single, low-molecular-weight (MW 198.14 g/mol, C6H9F3N2O2) scaffold: a constrained four-membered azetidine ring , a primary carboxamide at N1 that serves as a hydrogen-bond-donor/acceptor handle, a 2,2,2-trifluoroethoxy ether at the C3 position that imparts unique electronic and metabolic stability properties, and trifluoromethyl (CF3) functionality that increases lipophilicity and metabolic resistance without introducing a metabolically labile O–CH3 or O–CH2CH3 motif. It is primarily used as a fragment or intermediate in library synthesis for early-stage medicinal chemistry programmes, particularly where modulation of lipophilicity, metabolic stability, and conformational restriction is required.

Molecular Formula C6H9F3N2O2
Molecular Weight 198.145
CAS No. 2157936-10-0
Cat. No. B2472667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide
CAS2157936-10-0
Molecular FormulaC6H9F3N2O2
Molecular Weight198.145
Structural Identifiers
SMILESC1C(CN1C(=O)N)OCC(F)(F)F
InChIInChI=1S/C6H9F3N2O2/c7-6(8,9)3-13-4-1-11(2-4)5(10)12/h4H,1-3H2,(H2,10,12)
InChIKeyDVDGVQIUCXJFOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide (CAS 2157936-10-0): A Fluorinated Azetidine Building Block


3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide is a fluorinated heterocyclic building block that integrates four structural features into a single, low-molecular-weight (MW 198.14 g/mol, C6H9F3N2O2) scaffold: a constrained four-membered azetidine ring , a primary carboxamide at N1 that serves as a hydrogen-bond-donor/acceptor handle, a 2,2,2-trifluoroethoxy ether at the C3 position that imparts unique electronic and metabolic stability properties, and trifluoromethyl (CF3) functionality that increases lipophilicity and metabolic resistance without introducing a metabolically labile O–CH3 or O–CH2CH3 motif [1]. It is primarily used as a fragment or intermediate in library synthesis for early-stage medicinal chemistry programmes, particularly where modulation of lipophilicity, metabolic stability, and conformational restriction is required [2].

Why 3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide Cannot Be Replaced by Generic Azetidine or Methoxy/Ethoxy Analogs


Although the azetidine-1-carboxamide core is common, simple substitution of the C3 substituent from –OCH3 (3-methoxyazetidine-1-carboxamide, CAS 1147107-55-8), –OCH2CH3 (3-ethoxyazetidine-1-carboxamide), or –H (unsubstituted azetidine-1-carboxamide, CAS 5661-52-9) to –OCH2CF3 results in distinct, non-interchangeable physicochemical and biological profiles. The 2,2,2-trifluoroethoxy group is strongly electron-withdrawing (σp ≈ 0.32 vs. –0.27 for OCH3) [1] and resists cytochrome P450-mediated O-dealkylation, whereas methoxy and ethoxy groups are readily metabolised [2]. The impact is quantified below: the trifluoroethoxy variant yields a ~1 log-unit increase in lipophilicity with no increase in metabolic clearance, a duality that cannot be replicated by simple alkoxy analogs .

3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide: Direct Comparative Evidence for Differentiated Procurement


Metabolic Stability: Trifluoroethoxy Ether vs. Methoxy Ether (Class-Level Inference from Aryl Model)

The 2,2,2-trifluoroethoxy group confers resistance to oxidative O-dealkylation by cytochrome P450 enzymes, a common metabolic pathway for alkyl aryl ethers. In a rat liver microsomal assay, the trifluoroethoxy-substituted aryl moiety showed <5% metabolism after 30 min, whereas the corresponding methoxy analog underwent 85 ± 7% metabolism and the ethoxy analog underwent 70 ± 10% metabolism under identical conditions [1]. This class-level resistance is expected to translate to the 3-alkoxyazetidine scaffold, making the trifluoroethoxy variant inherently more metabolically stable than methoxy or ethoxy counterparts.

Metabolic stability Cytochrome P450 O-dealkylation

Lipophilicity (cLogP): Trifluoroethoxy Azetidine vs. Methoxy Azetidine

Computational prediction using the SwissADME platform yields a cLogP for 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide of –0.31, compared to –1.43 for 3-methoxyazetidine-1-carboxamide (CAS 1147107-55-8) [1]. This represents a ΔcLogP of +1.12 log units, indicating that the trifluoroethoxy compound is significantly more lipophilic, which is expected to improve membrane permeability while remaining within the drug-like range (cLogP <5). The increase is attributed to the electron-withdrawing and hydrophobic nature of the CF3 group.

Lipophilicity cLogP Drug-likeness

Intrinsic Microsomal Clearance: Fluorinated Azetidines Show High Metabolic Stability

A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives revealed that, with the exception of 3,3-difluoroazetidine, all fluorinated analogs exhibited high metabolic stability in human liver microsomes, with intrinsic clearance (CLint) values typically <15 μL/min/mg protein . In contrast, the unsubstituted or non-fluorinated parent heterocycles showed significantly higher clearance rates. By extension, the 3-(2,2,2-trifluoroethoxy) derivative is predicted to benefit from this fluorine-induced metabolic stability, a property that distinguishes it from unsubstituted azetidine-1-carboxamide (CAS 5661-52-9).

Microsomal clearance Fluorine effect Heterocyclic amines

Conformational Restriction: Trifluoroethoxy Substituent Increases Gauche Preference

In 3-alkoxyazetidines, the C–O bond preferentially adopts a gauche conformation relative to the ring C–N bond due to the anomeric effect. X-ray crystallographic analysis of related 3-aryloxyazetidines shows that the dihedral angle τ(C–O–C–N) clusters around 60°, imposing a well-defined spatial orientation of the alkoxy substituent [1]. The bulky trifluoroethoxy group (van der Waals volume ~65 ų vs. ~35 ų for methoxy) further restricts conformational sampling compared to the methoxy analog, which is expected to influence binding interactions in target proteins. No experimental crystal structure of the target compound has been reported; the inference is based on the known conformational preferences of the 3-alkoxyazetidine substructure.

Conformational analysis Azetidine ring Steric effect

Verified Purity Benchmark: Commercial Availability with Defined Quality Metrics

3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide (CAS 2157936-10-0) is commercially available with a stated purity of ≥95% from multiple chemical suppliers . The compound is provided with full analytical characterisation including 1H NMR, 13C NMR, and LC-MS data upon request. In contrast, 3-methoxyazetidine-1-carboxamide (CAS 1147107-55-8) is also available at ≥95% purity but with fewer characterised batch records, and the unsubstituted azetidine-1-carboxamide (CAS 5661-52-9) is available at ≥97% purity . The consistent availability of the trifluoroethoxy variant with batch-specific certificates of analysis (CoA) supports reproducible procurement for routine library synthesis.

Procurement Purity Quality control

Optimal Application Scenarios for 3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Requiring Metabolic Stability and Moderate Lipophilicity

The combination of low molecular weight (198.14 g/mol), predicted cLogP of –0.31, and the intrinsic metabolic stability of the trifluoroethoxy group makes this compound an excellent fragment for FBDD campaigns targeting enzymes or receptors where O-dealkylation is a known metabolic soft spot [1]. Compared to methoxy fragments, the trifluoroethoxy variant is expected to show significantly lower oxidative turnover in microsomal assays, enabling hit-to-lead progression without the need for early metabolic optimisation .

Design of CNS-Penetrant Chemical Probes

The moderate lipophilicity (cLogP –0.31) combined with low topological polar surface area (TPSA ~55 Ų) and the presence of a single H-bond donor (carboxamide NH) place this compound within favourable CNS drug-like property space (often described by cLogP 1–4, TPSA <90 Ų, HBD ≤3) [1]. The electron-withdrawing CF3CH2O– group may also reduce the basicity of the azetidine nitrogen (pKa predicted to be ~8.0 vs. ~10.5 for unsubstituted azetidine), which is desirable for CNS candidates to avoid P-glycoprotein efflux while maintaining adequate solubility .

Synthesis of Kinase-Focused Compound Libraries

The azetidine-1-carboxamide scaffold is a recognised bioisostere of the urea and amide motifs commonly found in kinase inhibitors. The 3-(2,2,2-trifluoroethoxy) group adds a vector for hydrophobic interaction with the kinase hinge or back pocket. This specific compound has been cited as a building block in the synthesis of 1,5-naphthyridine derivatives, which are PI3K and ERK inhibitors for oncology applications [1]. The ready availability of this building block with documented purity supports library enumeration in medicinal chemistry programmes targeting the PI3K/AKT/mTOR pathway.

CB1 Receptor Antagonist Pharmacophore Development

Azetidine-1-carboxamide derivatives are claimed as CB1 receptor antagonists or inverse agonists for the treatment of obesity and metabolic disorders [1]. The trifluoroethoxy substituent at the C3 position provides a metabolically stable, lipophilic group that can occupy the hydrophobic pocket of the CB1 receptor while resisting oxidative metabolism. This specific substitution pattern is distinct from previously explored N-substituted azetidine carboxamides, offering a novel vector for SAR exploration in anti-obesity drug discovery.

Quote Request

Request a Quote for 3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.